8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of bromine, dichlorobenzyl, and methyl groups attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Material: The synthesis begins with a purine derivative, such as 3-methylxanthine.
Benzylation: The 7th position is substituted with a 3,4-dichlorobenzyl group through a nucleophilic substitution reaction. This step often involves the use of a suitable base and a 3,4-dichlorobenzyl halide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions may target the bromine or dichlorobenzyl groups, potentially yielding debrominated or dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Debrominated or dechlorinated analogs.
Substitution: Functionalized purine derivatives with diverse chemical properties.
Scientific Research Applications
8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the dichlorobenzyl group, which may result in different chemical and biological properties.
7-(3,4-Dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom, potentially altering its reactivity and interactions.
8-Bromo-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a benzyl group instead of a dichlorobenzyl group, which may affect its chemical behavior.
Uniqueness
The presence of both bromine and dichlorobenzyl groups in 8-Bromo-7-(3,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various fields.
Properties
Molecular Formula |
C13H9BrCl2N4O2 |
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Molecular Weight |
404.0 g/mol |
IUPAC Name |
8-bromo-7-[(3,4-dichlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H9BrCl2N4O2/c1-19-10-9(11(21)18-13(19)22)20(12(14)17-10)5-6-2-3-7(15)8(16)4-6/h2-4H,5H2,1H3,(H,18,21,22) |
InChI Key |
LVKWYXMDVJGOGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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